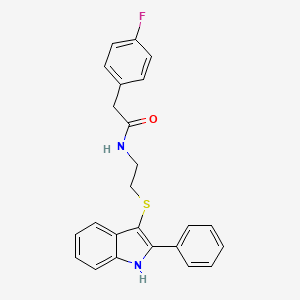
2-(4-fluorophenyl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C24H21FN2OS and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenyl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₁₈F₁N₁S
- Molecular Weight : 323.42 g/mol
This compound features a fluorophenyl group, an indole moiety, and a thioether linkage, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives of indole compounds, including this compound. The compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 µM |
| Escherichia coli | 13.40 µM |
| Pseudomonas aeruginosa | 11.29 µM |
| Bacillus subtilis | 4.69 µM |
The MIC values indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
These results suggest that the compound could be a valuable candidate for developing antifungal treatments .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole ring plays a crucial role in interacting with cellular targets, potentially disrupting cellular processes such as protein synthesis or cell wall integrity in microorganisms .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Synergy : A study reported that when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects, enhancing antimicrobial efficacy against resistant strains .
- Cytotoxicity in Cancer Cells : Preliminary cytotoxicity assays indicated that this compound might inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties that warrant further exploration.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c25-19-12-10-17(11-13-19)16-22(28)26-14-15-29-24-20-8-4-5-9-21(20)27-23(24)18-6-2-1-3-7-18/h1-13,27H,14-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOUVYMEKUQEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














